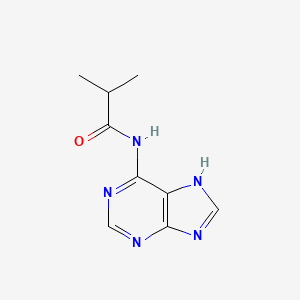
N1-(2,4-Difluorophenyl)glycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,4-Difluorophenyl)glycinamide hydrochloride is a useful research compound. Its molecular formula is C8H9ClF2N2O and its molecular weight is 222.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antinociceptive and Antiepileptic Properties Research on compounds structurally related to N1-(2,4-Difluorophenyl)glycinamide hydrochloride, such as N-(2-Indanyl)-glycinamide hydrochloride (CHF3381), has shown promising antinociceptive and antiepileptic activities. CHF3381, a novel low-affinity, noncompetitive N-methyl-d-aspartate (NMDA) receptor antagonist, has demonstrated efficacy in experimental models of inflammatory and neuropathic pain without developing tolerance, suggesting its utility in peripheral painful neuropathies therapy (Villetti et al., 2003). Moreover, its anticonvulsant profile in preclinical evaluations highlights a potential role in addressing various seizure models and suggests a good therapeutic window with minimal neurological side-effects (Gandolfi et al., 2001).
Material Science Applications Glycinamide derivatives have been investigated for their material science applications. A study on the polymerization of glycinamide-conjugated monomers in aqueous solutions highlighted the formation of mechanically strong and highly stable supramolecular polymer hydrogels. These hydrogels demonstrate thermoplastic processability, injectability, and self-reparability, making them of interest for various technological applications (Dai et al., 2015).
Chemical Synthesis and Catalysis The role of glycinamide hydrochloride as a transient directing group in the synthesis of complex organic molecules has been explored. It facilitates the C(sp3)−H arylation of 2-methylbenzaldehydes, enabling the efficient synthesis of practical 2-benzylbenzaldehydes bearing various functional groups. This method showcases the versatility and efficacy of glycinamide hydrochloride in organic synthesis (Wen & Li, 2020).
Interstellar Chemistry The potential of glycinamide as a precursor to the simplest amino acid, glycine, has been investigated in the context of interstellar chemistry. Laboratory studies extended to the millimetre wave region support the search for glycinamide in the interstellar medium, aiming to understand the chemical pathways leading to the formation of life's building blocks in space (Kisiel et al., 2021).
Corrosion Inhibition A study on a glycine derivative, GlyD1, focused on its use as a corrosion inhibitor for mild steel in concentrated H2SO4 solutions. The inhibitor's efficiency was tested using various electrochemical methods, indicating its potential for industrial applications in corrosion control (Amin & Ibrahim, 2011).
Propriétés
IUPAC Name |
2-amino-N-(2,4-difluorophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-7(6(10)3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBFOHXXTAEYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2595372.png)
![5-Phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2595373.png)

![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)



![2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile](/img/structure/B2595382.png)
![1-[2-(1H-imidazol-5-yl)ethyl]-3-methylthiourea](/img/structure/B2595384.png)



![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)
![Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2595395.png)
